(7-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone
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Overview
Description
(7-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone is a complex organic compound that belongs to the class of triazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(7-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
(7-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (7-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(7-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its triazolopyridine core and functional groups make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
488814-18-2 |
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Molecular Formula |
C15H13N3OS |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
(3-methylphenyl)-(7-methyl-2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone |
InChI |
InChI=1S/C15H13N3OS/c1-10-4-3-5-12(8-10)14(19)18-15(20)16-13-9-11(2)6-7-17(13)18/h3-9H,1-2H3 |
InChI Key |
RFWGFMJUJYHATD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C(=S)N=C3N2C=CC(=C3)C |
solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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